

Application Notes and Protocols for RTC-30 Cell Lines

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Compound of Interest

Compound Name: RTC-30

Cat. No.: B2849488

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Introduction

The **RTC-30** designation is associated with an optimized phenothiazine compound with anti-cancer properties rather than a specific cell line. However, due to the similarity in nomenclature, researchers may be seeking information on the rhabdomyosarcoma cell line RH-30 (also known as SJCRH30) or the esophageal squamous cell carcinoma cell line KYSE-30. This document provides detailed experimental protocols for the culture of these two distinct human cancer cell lines.

RH-30 (SJCRH30) Cell Line

The RH-30 cell line was established from a bone marrow metastasis of a patient with alveolar rhabdomyosarcoma. These cells are characterized by a p53 mutation and the expression of the Pax3/FKHR fusion protein.

Quantitative Data Summary

Parameter	Value	Reference
Cell Type	Rhabdomyosarcoma	[1]
Species	Human (Homo sapiens)	[1]
Morphology	Adherent, epithelial-like	[1]
Doubling Time	Approximately 35-37 hours	[2]
Biosafety Level	1	[3]

Experimental Protocols

1. Complete Growth Medium Formulation

To prepare the complete growth medium for RH-30 cells, aseptically combine the following components:

- ATCC-formulated RPMI-1640 Medium (ATCC 30-2001)
- Fetal Bovine Serum (FBS) to a final concentration of 10% (ATCC 30-2020)

2. Thawing of Cryopreserved Cells

Proper thawing of cryopreserved cells is critical to ensure high viability.

- Rapidly thaw the cryovial by gentle agitation in a 37°C water bath. Thawing should take approximately 2 minutes.
- Decontaminate the exterior of the vial with 70% ethanol.
- Under aseptic conditions, transfer the vial contents to a centrifuge tube containing 9.0 mL of complete growth medium.
- Centrifuge the cell suspension at approximately 125 x g for 5 to 7 minutes.
- Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

- Transfer the cell suspension to an appropriate culture flask. To avoid excessive alkalinity, it is recommended to pre-incubate the culture vessel with growth medium for at least 15 minutes at 37°C and 5% CO₂ before adding the cells.

3. Cell Culture Maintenance and Subculturing

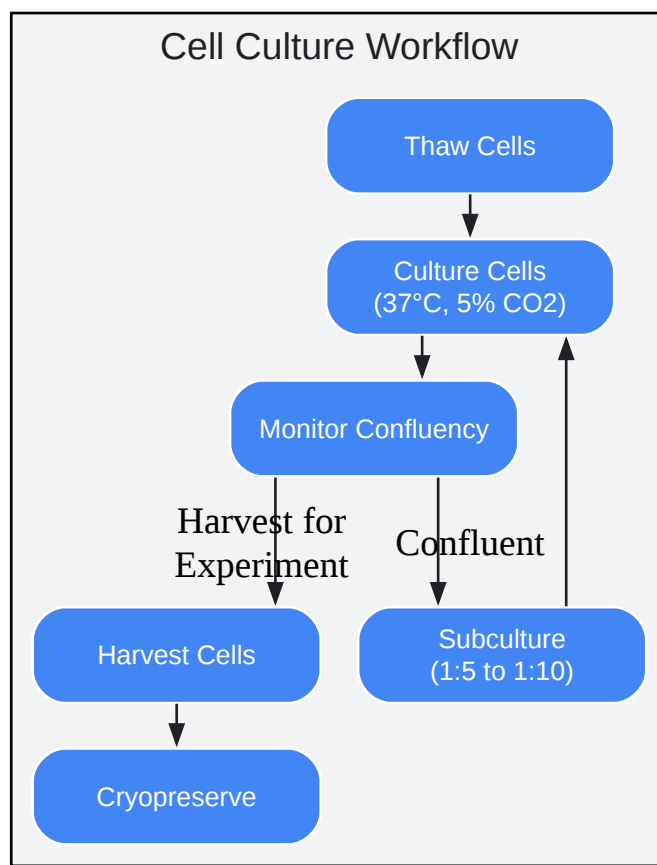
- Incubate the culture at 37°C in a humidified atmosphere with 5% CO₂.
- Renew the culture medium every 2 to 3 days.
- When cells reach confluency, they can be subcultured.
- To detach the cells, remove the medium and rinse the cell layer with a 0.25% trypsin-0.03% EDTA solution.
- Add 1 to 2 mL of the trypsin-EDTA solution to the flask and incubate at room temperature or 37°C until the cells detach.
- Add fresh, complete growth medium to inactivate the trypsin and aspirate the cells by gently pipetting.
- Dispense the cell suspension into new culture flasks at a subcultivation ratio of 1:5 to 1:10.

4. Cryopreservation

For long-term storage, cells should be cryopreserved.

- Prepare a freeze medium consisting of complete growth medium supplemented with 10% DMSO.
- Resuspend the harvested cell pellet in the freeze medium.
- Transfer the cell suspension to cryovials.
- Store the cryovials in liquid nitrogen vapor phase. Storage at -70°C will result in a loss of viability.

Experimental Workflow Diagram



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Caption: General workflow for the culture of adherent cell lines.

KYSE-30 Cell Line

The KYSE-30 cell line was established from a well-differentiated invasive esophageal squamous cell carcinoma. These cells exhibit an epithelial-like morphology and have a p53 mutation.

Quantitative Data Summary

Parameter	Value	Reference
Cell Type	Esophageal Squamous Cell Carcinoma	
Species	Human (Homo sapiens)	
Morphology	Epithelial-Like	
Growth Properties	Adherent	
Biosafety Level	1	

Experimental Protocols

1. Complete Growth Medium Formulation

The complete growth medium for KYSE-30 cells is a mixture of two basal media supplemented with serum and other components.

- RPMI-1640 medium
- Ham's F-12 medium
- 2mM L-Glutamine
- 10% Fetal Bovine Serum (FBS)
- 1% Penicillin/Streptomycin (P/S)

2. Thawing of Cryopreserved Cells

- Upon receipt, ensure the cryovial is deeply frozen.
- Swiftly thaw the vial in a 37°C water bath for 40-60 seconds until a small ice clump remains.
- Disinfect the vial with 70% ethanol before opening in a sterile environment.
- Transfer the cell suspension into a 15 mL centrifuge tube containing 8 mL of room-temperature complete growth medium.

- Centrifuge at 300 x g for 3 minutes.
- Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh complete growth medium.
- Transfer the cell suspension to a T25 culture flask.

3. Cell Culture Maintenance and Subculturing

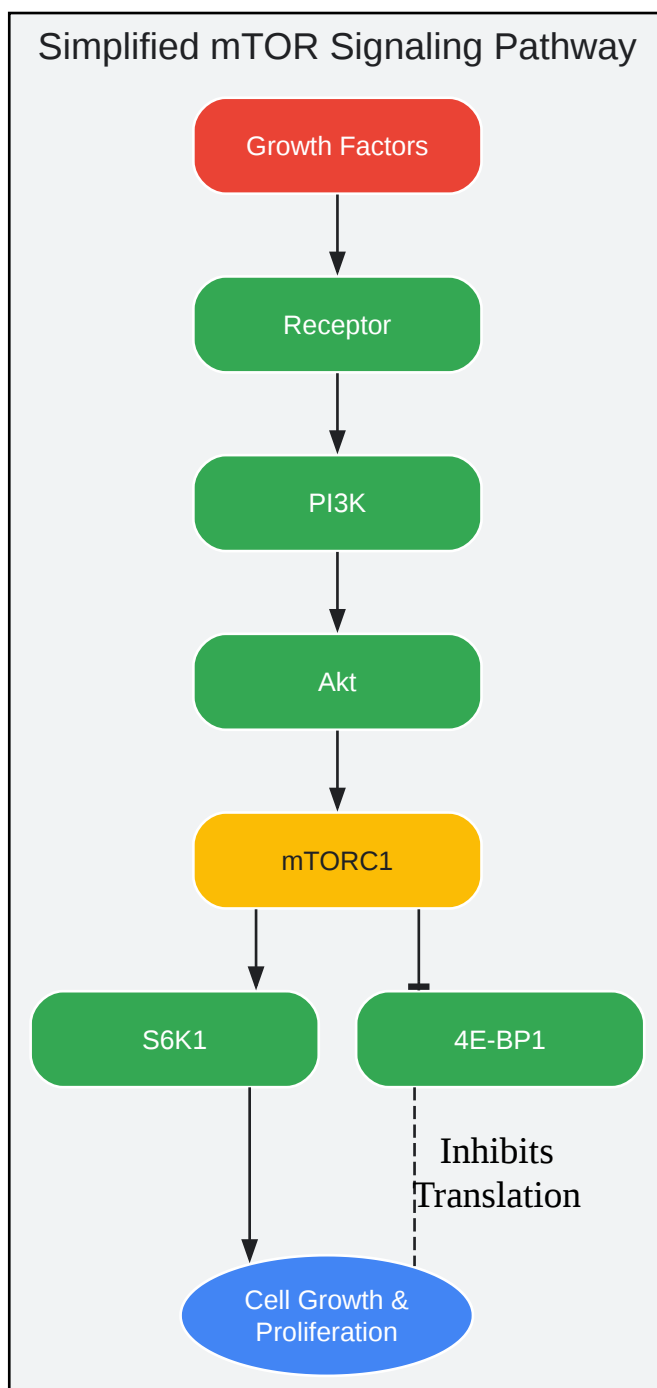
- Incubate the culture at 37°C in a humidified atmosphere of 95% air and 5% CO₂.
- Renew the medium every 2 to 3 days.
- For subculturing, remove and discard the culture medium.
- Briefly rinse the cell layer with a DPBS solution to remove residual serum.
- Add 1.0 to 2.0 mL of Trypsin-EDTA solution and observe under a microscope until the cell layer is dispersed (typically 2 to 3 minutes).
- Add 4.0 to 6.0 mL of complete growth medium to neutralize the trypsin.
- Gently pipette to aspirate the cells and transfer appropriate aliquots to new culture vessels at a subcultivation ratio of 1:3 to 1:5.

4. Cryopreservation

- Prepare a freeze medium consisting of 60% basal medium, 30% FBS, and 10% DMSO.
- Store cryovials in the liquid nitrogen vapor phase for long-term preservation.

Signaling Pathway Diagram

The search results did not provide a specific signaling pathway for **RTC-30** as a compound or for the RH-30 and KYSE-30 cell lines. The following is a generalized diagram of a common cancer-related signaling pathway, the mTOR pathway, which is often dysregulated in cancers.



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Caption: A simplified diagram of the mTOR signaling pathway.

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References

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